molecular formula C23H27N3O4S B2495367 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 921833-12-7

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2495367
CAS No.: 921833-12-7
M. Wt: 441.55
InChI Key: GHVYUGAPLNFATA-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

  • Antitubercular Agent Docking Studies: A study on the docking of N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide against the enoyl reductase enzyme of Mycobacterium tuberculosis suggests potential for antitubercular activity. The docking pose and non-covalent interactions provided insights into its inhibitory action, indicating the significance of sulfonamide derivatives in developing treatments for tuberculosis (Purushotham & Poojary, 2018).

Antimicrobial Activity

  • Arylazopyrazole Pyrimidone Compounds: Research involving the synthesis and antimicrobial activity evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds revealed significant antimicrobial properties against various bacteria and fungi, underscoring the utility of sulfonamide derivatives in antimicrobial drug development (Sarvaiya, Gulati, & Patel, 2019).

Antitumor and Anticancer Activity

  • Celecoxib Derivatives for Anti-inflammatory and Anticancer Activities: A study on the synthesis and characterization of Celecoxib derivatives, including sulfonamide compounds, showed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings highlight the potential of sulfonamide derivatives in the development of therapeutic agents for various diseases (Küçükgüzel et al., 2013).

Inhibition of Enzymes

  • Butyrylcholinesterase Inhibitors: Novel pyridazinone derivatives were synthesized and evaluated for their ability to inhibit butyrylcholinesterase, an enzyme associated with Alzheimer's disease. The study identified compounds that could serve as leads for designing selective inhibitors for Alzheimer's treatment (Dundar et al., 2019).

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-5-30-20-8-6-19(7-9-20)21-10-11-23(27)26(25-21)13-12-24-31(28,29)22-15-17(3)16(2)14-18(22)4/h6-11,14-15,24H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVYUGAPLNFATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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